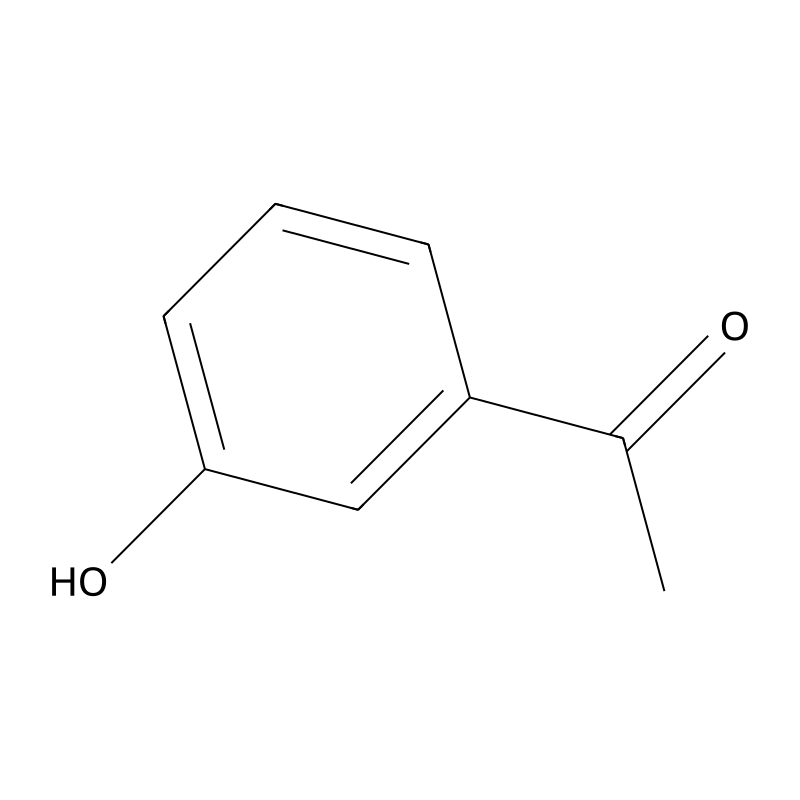

3'-Hydroxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functional Molecules

'-Hydroxyacetophenone serves as a valuable precursor for the synthesis of various complex molecules with diverse applications. Here are some examples:

- Chalcones and Flavonoids: These natural products possess a range of biological activities, including anti-tuberculosis and antileishmanial properties. 3'-Hydroxyacetophenone is a key building block for their synthesis [].

- Phenylephrine: This medication acts as a decongestant and is used to treat nasal congestion. 3'-Hydroxyacetophenone plays a role in its production process [].

Biological Activity Exploration

While research is ongoing, some studies suggest potential biological activities of 3'-hydroxyacetophenone itself. These include:

- Antioxidant Properties: Studies have shown that 3'-hydroxyacetophenone exhibits free radical scavenging activity, indicating its potential as an antioxidant [].

Other Applications

3'-Hydroxyacetophenone, also known as 3-hydroxy-1-phenylethan-1-one, is an organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol. It is characterized by a hydroxyl group attached to the aromatic ring of acetophenone, making it a phenolic compound. This compound is naturally found in castoreum, a secretion from beaver castor sacs, and has applications in various chemical syntheses and biological studies .

Currently, there is no widely documented research on the specific mechanism of action of 3'-Hydroxyacetophenone in biological systems.

- Acylation Reactions: It can undergo acylation to form various derivatives.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

- Esterification: It can react with carboxylic acids to form esters.

- Condensation Reactions: It can participate in condensation reactions to form chalcones and flavonoids, which are important in medicinal chemistry .

3'-Hydroxyacetophenone exhibits various biological activities:

Several methods exist for synthesizing 3'-hydroxyacetophenone:

- Microwave-Assisted Demethylation: Methyl aryl ethers can be demethylated using ionic liquids, yielding high purity .

- Direct Hydroxylation: Aryl halides can be converted to phenols using potassium hydroxide and palladium catalysts under biphasic conditions, achieving yields up to 98% .

- Reduction of Nitro Compounds: Starting from 3-nitroacetophenone, it undergoes reduction with iron powder followed by diazotization and hydrolysis to yield 3'-hydroxyacetophenone .

These methods highlight the compound's accessibility and the variety of synthetic routes available.

Interaction studies of 3'-hydroxyacetophenone have focused on its ability to interact with biological macromolecules:

- Protein Binding Studies: Investigations into how this compound binds with proteins could elucidate its mechanism of action as an antimicrobial agent.

- Inhibition Studies: Its role in inhibiting specific enzymes related to disease pathways is under exploration, particularly concerning its potential therapeutic applications .

Several compounds share structural similarities with 3'-hydroxyacetophenone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Hydroxyacetophenone | Phenolic Compound | Hydroxyl group at the ortho position; different reactivity. |

| 4-Hydroxyacetophenone | Phenolic Compound | Hydroxyl group at the para position; distinct biological activity. |

| Acetophenone | Ketone | Lacks hydroxyl group; primarily used as a solvent or flavoring agent. |

Uniqueness of 3'-Hydroxyacetophenone

The unique positioning of the hydroxyl group at the meta position distinguishes 3'-hydroxyacetophenone from its analogs, influencing its reactivity and biological activity. This positioning affects how it interacts with various biological targets and participates in

Molecular Architecture and Crystallographic Properties

3'-Hydroxyacetophenone crystallizes in monoclinic (form I) and orthorhombic (form II) systems, with lattice parameters sensitive to atomic charge distribution and molecular flexibility. X-ray diffraction studies reveal:

| Parameter | Form I (Monoclinic) | Form II (Orthorhombic) |

|---|---|---|

| Space group | P1 | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.7947 Å | a = 8.5169 Å |

| b = 8.5169 Å | b = 11.1199 Å | |

| c = 11.1199 Å | c = 6.7947 Å | |

| Density | 1.342 g/cm³ | 1.318 g/cm³ |

The para-hydroxy and acetyl groups form a conjugated system, stabilizing the molecule via resonance. Intramolecular O–H···O=C hydrogen bonds (2.59 Å) further enhance rigidity. Polymorphism arises from variations in π-stacking and C–H···π interactions, with form I exhibiting a higher enthalpy of transition (ΔH = +2.4 kJ/mol).

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) signals correlate with electronic environments:

- δ 7.56 ppm (d, 1H): Aromatic proton ortho to hydroxyl.

- δ 7.32 ppm (t, 1H): Meta proton relative to acetyl.

- δ 2.59 ppm (s, 3H): Methyl group of acetyl.

¹³C NMR (125 MHz, CDCl₃) assignments:

Infrared (IR) Spectroscopy

Key vibrational modes (KBr disc):

- 3250 cm⁻¹: O–H stretch (hydrogen-bonded).

- 1675 cm⁻¹: C=O stretch (conjugated ketone).

- 1590 cm⁻¹: Aromatic C=C bending.

UV-Vis Spectroscopy

Ethanol solutions exhibit λₘₐₓ = 218 nm (ε = 19,000 M⁻¹cm⁻¹), attributed to π→π* transitions of the aromatic-acetyl system. Near-UV irradiation induces fluorescence at 480 nm, modulated by glucoside conjugation.

Computational Chemistry Studies

Density Functional Theory (DFT) simulations (B3LYP/6-311++G**) validate experimental observations:

- HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.

- Electrostatic potential maps: Highlight nucleophilic sites at hydroxyl oxygen and electrophilic regions at carbonyl carbon.

Molecular dynamics (MD) simulations of polymorphs demonstrate that flexible models with polarizable charges reproduce experimental lattice energies (RMSD < 0.1 Å).

Thermodynamic Parameters (Melting/Boiling Points, Vapor Pressure)

The thermal properties of 3'-hydroxyacetophenone demonstrate the influence of intermolecular hydrogen bonding and aromatic interactions on its phase behavior [1] [2]. The compound exhibits a melting point range of 90-97°C, with most literature sources reporting values between 93-97°C [1] [2] [3] [8]. This relatively sharp melting point range indicates good crystalline purity and structural uniformity in the solid state [3].

The boiling point of 3'-hydroxyacetophenone is reported as 296°C at atmospheric pressure [1] [2] [5]. This elevated boiling point compared to unsubstituted acetophenone reflects the presence of the hydroxyl group, which enables intermolecular hydrogen bonding and increases the energy required for vaporization [2] [5]. The compound demonstrates a density of 1.1 g/mL at 25°C, indicating it is denser than water due to its aromatic character and molecular packing [1] [2] [5].

The vapor pressure of 3'-hydroxyacetophenone at 25°C is reported as 0.022 Pa, demonstrating relatively low volatility under ambient conditions [2] [5]. This low vapor pressure is consistent with the presence of hydrogen bonding interactions that must be overcome during vaporization [2]. The refractive index ranges from 1.534 to 1.5348, reflecting the compound's optical density and polarizability [2] [6].

Table 1: Thermodynamic Parameters of 3'-Hydroxyacetophenone

| Property | Value | Temperature/Conditions | Source |

|---|---|---|---|

| Melting Point | 90-97°C | Atmospheric pressure | [1] [2] [3] [8] |

| Boiling Point | 296°C | Atmospheric pressure | [1] [2] [5] |

| Density | 1.1 g/mL | 25°C | [1] [2] [5] |

| Vapor Pressure | 0.022 Pa | 25°C | [2] [5] |

| Refractive Index | 1.534-1.5348 | 25°C | [2] [6] |

| Flash Point | 119.6°C | Closed cup | [1] |

Solubility Profiles and Partition Coefficients

The solubility characteristics of 3'-hydroxyacetophenone reflect the dual nature of its molecular structure, containing both hydrophilic (hydroxyl) and hydrophobic (aromatic) components [2] [9] [10]. The compound demonstrates poor water solubility, being essentially insoluble in water with reported values of approximately 22 g/L [2] [5] [10]. This limited aqueous solubility results from the predominantly hydrophobic character of the aromatic acetophenone framework, which overwhelms the hydrophilic contribution of the single hydroxyl group [9] [10] [12].

In contrast, 3'-hydroxyacetophenone exhibits good solubility in organic solvents [6] [9] [10] [12]. The compound is readily soluble in ethanol, diethyl ether, chloroform, and benzene, reflecting favorable interactions between the aromatic system and these organic media [6] [9] [10] [12]. The solubility in alcoholic solvents is enhanced by hydrogen bonding between the phenolic hydroxyl group and the alcohol molecules [6] [12].

The partition coefficient (log P) for the octanol-water system ranges from 1.144 to 1.59, indicating moderate lipophilicity [2] [9] [11]. This log P value suggests that the compound preferentially partitions into the organic phase while retaining some affinity for the aqueous phase [9] [11]. The polar surface area is calculated as 37.30 Ų, primarily contributed by the hydroxyl and carbonyl oxygen atoms [9].

Table 2: Solubility and Partition Data for 3'-Hydroxyacetophenone

| Solvent/Property | Solubility/Value | Conditions | Source |

|---|---|---|---|

| Water | 22 g/L (insoluble) | 25°C | [2] [5] [10] |

| Ethanol | Soluble | Room temperature | [6] [9] [10] [12] |

| Diethyl ether | Soluble | Room temperature | [6] [10] [12] |

| Chloroform | Soluble | Room temperature | [6] [10] [12] |

| Benzene | Soluble | Room temperature | [6] [10] |

| Log P (octanol/water) | 1.144-1.59 | 25°C | [2] [9] [11] |

| Polar Surface Area | 37.30 Ų | Calculated | [9] |

Tautomerism and pH-Dependent Behavior

3'-Hydroxyacetophenone exhibits two distinct types of equilibrium behavior: keto-enol tautomerism involving the acetyl group and acid-base equilibrium of the phenolic hydroxyl group [15] [16] [19]. These processes occur independently and involve different molecular sites, each contributing to the compound's overall chemical behavior under varying conditions [15] [16].

The keto-enol tautomerism of 3'-hydroxyacetophenone follows the general pattern observed for acetophenone derivatives [15] [16] [31]. Under normal conditions, the keto form predominates heavily over the enol form, with the equilibrium lying strongly toward the ketone structure [15] [16] [31]. This preference reflects the inherent stability of the aromatic ketone system compared to the corresponding enol tautomer [31] [32]. The equilibrium position can be influenced by factors such as temperature, solvent polarity, and hydrogen bonding interactions, though quantitative data specific to 3'-hydroxyacetophenone are limited in the literature [31] [32].

The pH-dependent behavior of 3'-hydroxyacetophenone is primarily governed by the ionization of the phenolic hydroxyl group [2] [5] [19]. The compound exhibits a pKa value of 9.19 at 25°C, which is characteristic of meta-substituted phenols [2] [5] [19]. This pKa value indicates that the compound exists predominantly in its neutral form under physiological and mildly acidic conditions, with significant ionization occurring only under alkaline conditions [19].

The Henderson-Hasselbalch relationship governs the pH-dependent ionization behavior of the phenolic group [19]. At pH 7.4 (physiological pH), approximately 98.4% of the compound exists in the neutral form, while only 1.6% is ionized [19]. At the pKa value of 9.19, equal concentrations of neutral and ionized forms coexist [19]. Under strongly alkaline conditions (pH > 11), the ionized form predominates, representing more than 98% of the total compound [19].

Table 3: pH-Dependent Ionization of 3'-Hydroxyacetophenone

| pH | Neutral Form (%) | Ionized Form (%) | Physiological Relevance |

|---|---|---|---|

| 5.0 | 100.0 | 0.0 | Gastric conditions |

| 7.0 | 99.4 | 0.6 | Neutral aqueous |

| 7.4 | 98.4 | 1.6 | Physiological pH |

| 8.0 | 93.9 | 6.1 | Slightly alkaline |

| 9.19 | 50.0 | 50.0 | pKa point |

| 10.0 | 13.4 | 86.6 | Alkaline |

| 11.0 | 1.5 | 98.5 | Strongly alkaline |

The ionization state significantly affects the compound's solubility and partitioning behavior [19]. At high pH values, the ionized form exhibits increased water solubility due to the formation of the phenolate anion, which interacts favorably with polar solvents through electrostatic interactions [19]. This pH-dependent solubility change has important implications for the compound's behavior in different chemical and biological environments [19].

Table 4: Tautomeric and pH-Dependent Properties

| Property | Description | Conditions | Source |

|---|---|---|---|

| Predominant Tautomer | Keto form (>95%) | Room temperature | [15] [16] [31] |

| Tautomeric Equilibrium | Strongly favors keto | All pH values | [31] [32] |

| Phenolic pKa | 9.19 | 25°C, aqueous | [2] [5] [19] |

| pH for 50% ionization | 9.19 | Aqueous solution | [19] |

| Ionization at pH 7.4 | 1.6% ionized | Physiological | [19] |

| Solubility enhancement | Increased at pH >10 | Alkaline conditions | [19] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (31.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (70.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (70.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (67.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Chemoenzymatic synthesis of rivastigmine via dynamic kinetic resolution as a key step

Kiwon Han, Cheolwoo Kim, Jaiwook Park, Mahn-Joo KimPMID: 20345141 DOI: 10.1021/jo9027374